

An In-depth Technical Guide to 2-Aminobenzoxazole and Its Analogs

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Compound of Interest

Compound Name: 2-Aminobenzoxazole

Cat. No.: B146116

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **2-aminobenzoxazole** and its derivatives. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

2-Aminobenzoxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Its rigid bicyclic structure serves as a privileged scaffold for the design of potent and selective inhibitors of various biological targets. This document details the synthetic methodologies for accessing this core and its analogs, summarizes their key biological activities with relevant quantitative data, and provides insights into their mechanisms of action through signaling pathway diagrams.

Synthesis of 2-Aminobenzoxazole and Its Analogs

Several synthetic routes have been developed for the preparation of **2-aminobenzoxazoles**. The choice of method often depends on the desired substitution pattern, scalability, and safety considerations.

Cyclization of o-Aminophenols with Cyanating Agents

A common and direct approach to the **2-aminobenzoxazole** core involves the reaction of an appropriately substituted o-aminophenol with a cyanating agent.

Historically, cyanogen bromide has been widely used for this transformation. However, due to its high toxicity, alternative and safer reagents are now preferred.

Experimental Protocol: Synthesis of **2-Aminobenzoxazole** using Cyanogen Bromide

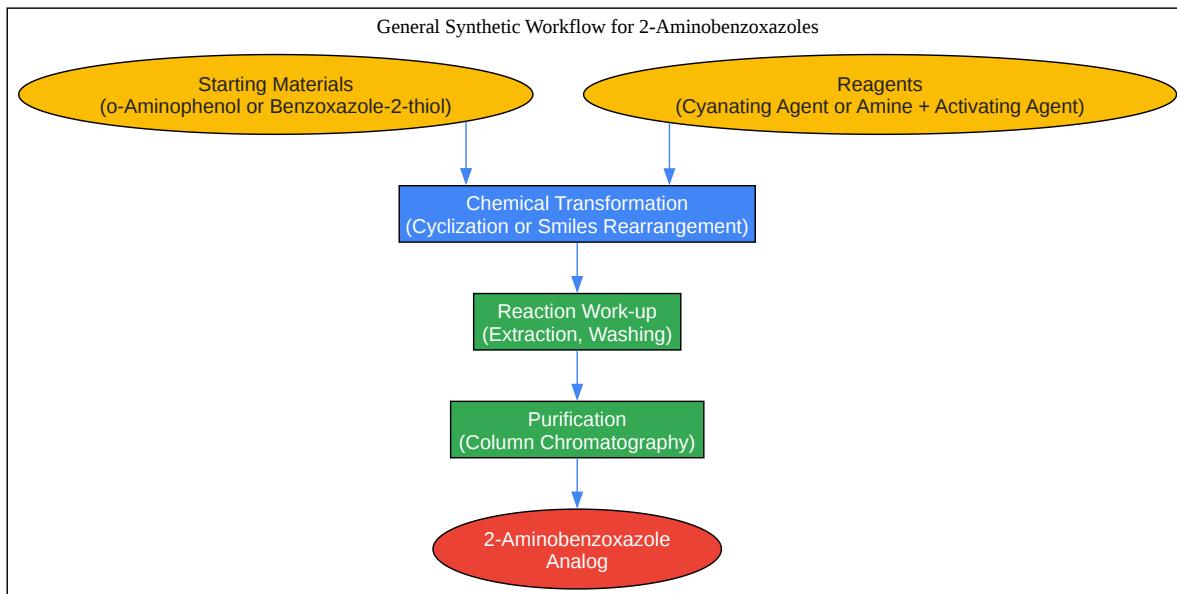
- Materials: Substituted o-aminophenol, cyanogen bromide (BrCN), methanol, sodium bicarbonate.
- Procedure:
 - Dissolve the substituted o-aminophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of cyanogen bromide in methanol to the cooled reaction mixture.
 - Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired **2-aminobenzoxazole**.

Synthesis via Smiles Rearrangement

The Smiles rearrangement offers an alternative and efficient method for the synthesis of N-substituted **2-aminobenzoxazoles**. This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for building molecular complexity.[1][2]

Experimental Protocol: Synthesis of N-Substituted **2-Aminobenzoxazoles** via Smiles Rearrangement

- Materials: Benzoxazole-2-thiol, chloroacetyl chloride, desired amine, cesium carbonate (Cs_2CO_3), dimethylformamide (DMF).
- Procedure:
 - To a solution of benzoxazole-2-thiol in DMF, add chloroacetyl chloride and the desired amine.
 - Add cesium carbonate as a base to the reaction mixture.
 - Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC.
 - The reaction proceeds via S-alkylation of the thiol followed by an intramolecular Smiles rearrangement.
 - Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
 - Extract the product with an organic solvent.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the residue by flash chromatography to yield the N-substituted **2-aminobenzoxazole**.[1][2]



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A generalized workflow for the synthesis of **2-aminobenzoxazole** analogs.

Pharmacological Activities and Quantitative Data

2-Aminobenzoxazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for **2-aminobenzoxazole** analogs is their potential as anticancer agents. These compounds have been shown to inhibit key targets involved in

cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of **2-Aminobenzoxazole** Derivatives (IC₅₀ values)

Compound ID	Target/Cell Line	IC ₅₀ (μM)	Reference
14o	VEGFR-2	0.586 (pg/ml)	[3]
14l	VEGFR-2	0.636 (pg/ml)	[3]
14b	VEGFR-2	0.705 (pg/ml)	[3]
MFB	VEGFR-2	(Binds with high affinity)	[4]
Jzu 17	VEGFR-2	(Binds with high affinity)	[5]
12l	VEGFR-2	0.097	[6]
5e	VEGFR-2	0.07	[7]
5c	VEGFR-2	0.08	[7]

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

Certain **2-aminobenzoxazole** derivatives have emerged as potent inhibitors of the Spinster homolog 2 (Spns2), a transporter for the signaling lipid sphingosine-1-phosphate (S1P). Inhibition of Spns2-mediated S1P release has therapeutic potential in autoimmune diseases and other inflammatory conditions.[8][9][10][11]

Table 2: Spns2 Inhibitory Activity of **2-Aminobenzoxazole** Derivatives

Compound ID	Assay	IC ₅₀ (nM)	Reference
SLB1122168 (33p)	S1P Release Assay	94 ± 6	[8][9][10][11]
SLF80821178 (11i)	S1P Release Assay	51 ± 3	[12]

Antifungal Activity

Several studies have explored the antifungal properties of **2-aminobenzoxazole** analogs against various pathogenic fungi.

Table 3: Antifungal Activity of **2-Aminobenzoxazole** Derivatives (MIC values)

Compound ID	Fungal Strain	MIC (μ g/mL)	Reference
3a, 3b, 3c, 3e, 3m, 3v	Phytopathogenic fungi	1.48 - 16.6	[5]
1n, 1o	Candida albicans	4 - 8	[13]
1n, 1o	Candida parapsilosis	4 - 8	[13]
1n, 1o	Candida tropicalis	4 - 8	[13]

Experimental Protocols for Biological Assays

In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay

- Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a luminescence-based detection reagent (e.g., Kinase-Glo®).
- Procedure:
 - Prepare serial dilutions of the test compounds in the kinase buffer.
 - In a 96-well white plate, add the kinase buffer, the substrate, and the test compound dilutions.
 - Initiate the kinase reaction by adding a solution of VEGFR-2 enzyme and ATP.
 - Include positive controls (enzyme, ATP, substrate, no inhibitor) and negative controls (no enzyme).

- Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

S1P Release Assay

This cellular assay measures the ability of compounds to inhibit the release of S1P from cells.

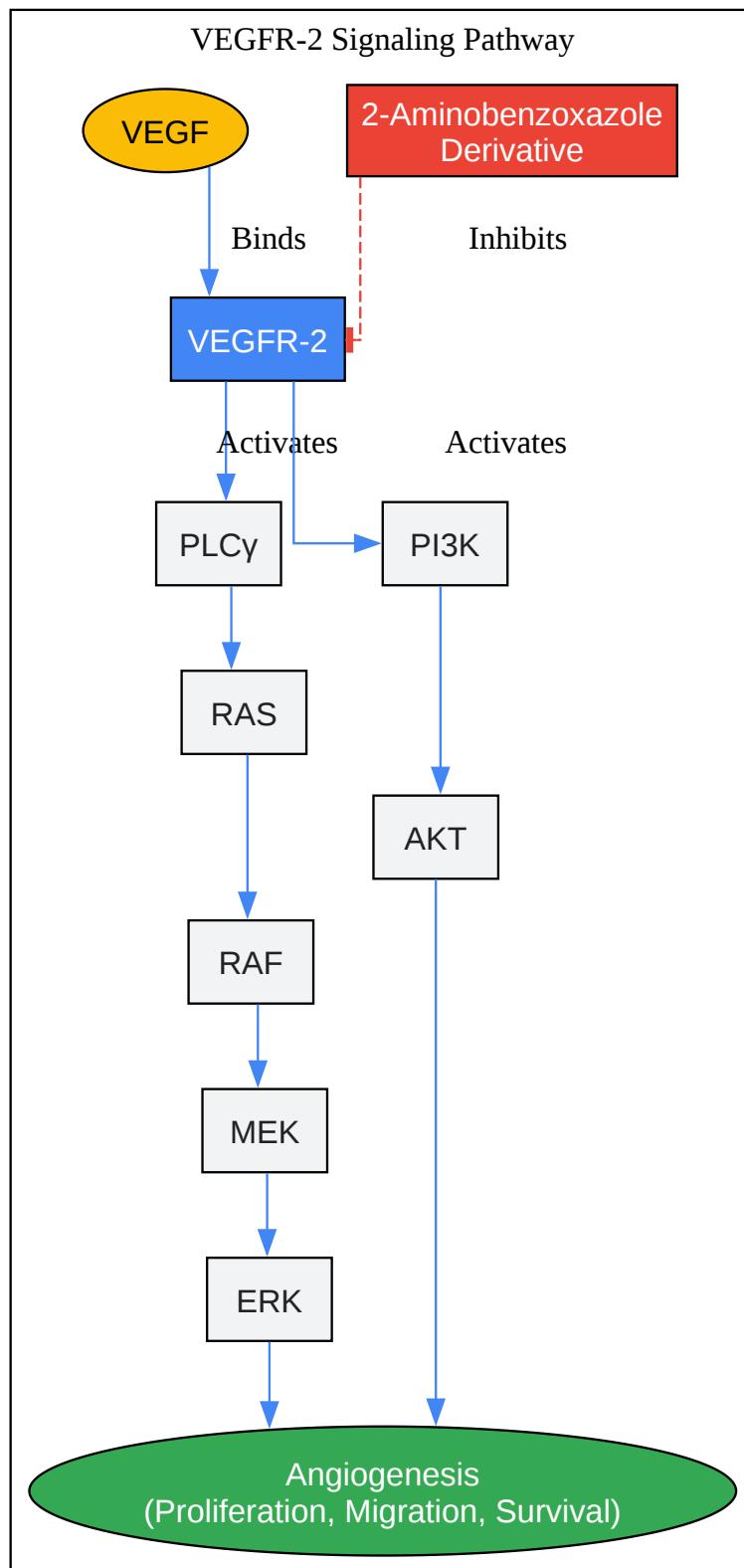
Experimental Protocol: S1P Release Assay

- Materials: HeLa cells (or other suitable cell line overexpressing Spns2), cell culture medium, test compounds, and a method for S1P quantification (e.g., LC-MS/MS or ELISA).
- Procedure:
 - Plate HeLa cells in a 24-well plate and allow them to adhere overnight.
 - The following day, replace the medium with fresh medium containing the test compounds at various concentrations.
 - Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a defined period (e.g., 4-6 hours) to allow for S1P release.
 - Collect the cell culture supernatant.
 - Quantify the amount of S1P in the supernatant using a validated analytical method.
 - Determine the percent inhibition of S1P release for each compound concentration relative to the vehicle control.
 - Calculate the IC₅₀ value from the dose-response curve.[\[12\]](#)

Signaling Pathways

VEGFR-2 Signaling Pathway

2-Aminobenzoxazole derivatives that inhibit VEGFR-2 disrupt the downstream signaling cascade initiated by the binding of VEGF, thereby inhibiting angiogenesis.

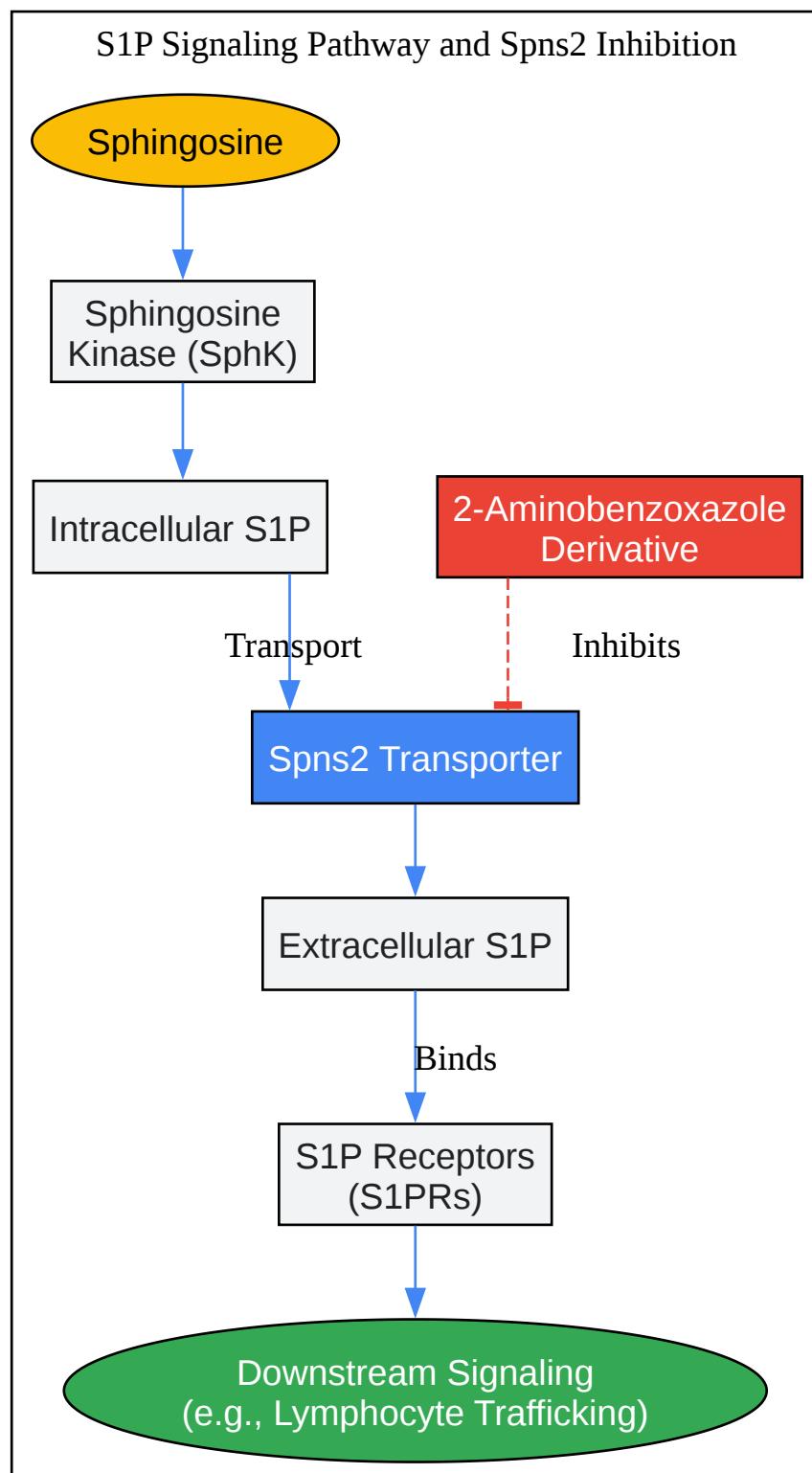


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Inhibition of the VEGFR-2 signaling pathway by **2-aminobenzoxazole** derivatives.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

By inhibiting the Spns2 transporter, **2-aminobenzoxazole** derivatives reduce the extracellular concentration of S1P, thereby modulating the activity of S1P receptors (S1PRs) on immune cells and other cell types.



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Mechanism of action of **2-aminobenzoxazole** derivatives as Spns2 inhibitors.

Conclusion

The **2-aminobenzoxazole** scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in modern medicinal chemistry. This guide provides a foundational understanding of this important class of molecules, offering detailed protocols and data to aid in the design and development of the next generation of **2-aminobenzoxazole**-based drugs. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

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